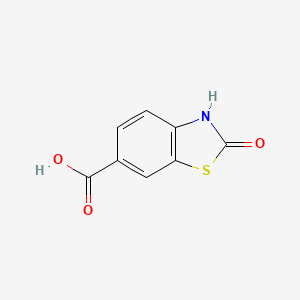

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Vue d'ensemble

Description

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the second position and a carboxylic acid group at the sixth position. It has a molecular formula of C8H5NO3S and a molecular weight of 195.2 g/mol . This compound is of significant interest due to its diverse applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the use of 2-mercaptoaniline with acid chlorides, resulting in the formation of the benzothiazole structure .

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives often involves the use of green chemistry principles. This includes the condensation of 2-aminobenzenethiol with aldehydes or ketones under mild conditions, utilizing environmentally friendly solvents and catalysts . The cyclization of thioamide or carbon dioxide as raw materials is also a common industrial method .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzothiazole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid has been investigated for several pharmacological properties:

- Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from this compound have shown effectiveness against various pathogenic bacteria and fungi.

- Neuroprotective Effects : Research has focused on developing multitarget-directed ligands for neurodegenerative diseases such as Alzheimer’s disease. Compounds based on benzothiazole structures have been evaluated for their ability to inhibit acetylcholinesterase and other targets involved in neurodegeneration .

- Antitumor Activity : The compound has been explored as a potential scaffold for developing antitumor agents. Various derivatives have demonstrated cytotoxic effects against cancer cell lines .

Agricultural Applications

In agriculture, this compound serves as:

- Plant Growth Regulators : It has been utilized to enhance growth and resistance in plants. Research indicates that certain benzothiazole derivatives can stimulate plant growth and improve yield under stress conditions.

- Pesticide Development : The compound is being studied for its potential use in developing eco-friendly pesticides. Its ability to inhibit specific enzymes in pests makes it a candidate for sustainable agricultural practices.

Material Science Applications

The compound also finds applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Benzothiazole derivatives are used as electrophosphorescent emitters in OLED technology. Their luminescent properties make them suitable for applications in display technologies.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-1,3-benzothiazole | Amino group instead of hydroxyl | Enhanced solubility; potential as an antitumor agent |

| Benzothiazole-2-thiol | Thiol group | Stronger nucleophilicity; used in the rubber industry |

| 2-Hydroxybenzothiazole | Hydroxyl group on benzene ring | Potential antioxidant properties |

This comparison highlights the unique characteristics of this compound while showcasing its potential applications across various fields.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Neurodegenerative Disease Treatment : A study evaluated novel benzothiazole derivatives for their efficacy against Alzheimer’s disease. The results indicated that specific compounds could inhibit multiple targets involved in the disease's pathology, demonstrating the therapeutic potential of this class of compounds .

- Eco-Friendly Pesticides : Research conducted on the use of benzothiazole derivatives as biopesticides showed promising results in controlling pest populations without harming beneficial insects or the environment.

- OLED Technology Development : A project focused on synthesizing new benzothiazole-based materials for OLEDs reported enhanced efficiency and stability compared to traditional materials, paving the way for advanced display technologies.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-1,3-benzothiazole

- 2-Mercapto-1,3-benzothiazole

- 6-Hydroxybenzothiazole-2-carbonitrile

Uniqueness

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which enhance its reactivity and binding properties. This makes it a versatile compound in various chemical reactions and applications compared to its analogs .

Activité Biologique

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS No. 99615-68-6) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 195.20 g/mol. Its structure includes a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties. The melting point is reported to be greater than 300 °C, indicating thermal stability.

Target Enzymes : The primary target of this compound is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Inhibition of this enzyme leads to bacterial cell death, making it a potential candidate for anti-tubercular drug development.

Biochemical Pathways : This compound affects various biochemical pathways related to the synthesis of benzothiazole-based anti-tubercular compounds. It has shown promise in disrupting cellular processes in bacteria by altering cell signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, it has been evaluated for its efficacy against Escherichia coli, particularly in inhibiting K1 capsule formation, which is linked to bacterial virulence.

Anticancer Properties

Numerous studies have explored the anticancer potential of benzothiazole derivatives, including this compound. For example:

- Cell Viability Studies : In vitro tests using MTT assays on cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer) showed that certain derivatives exhibited cytotoxicity with IC50 values indicating effective inhibition of cell growth .

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways (e.g., AKT and ERK) has been noted as a mechanism through which it promotes apoptosis and inhibits cell proliferation in cancer cells .

Table 1: Summary of Biological Activities

Dosage Effects

Studies have demonstrated that the biological effects of this compound are dose-dependent. Higher concentrations may lead to toxic effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Transport and Distribution

The transport mechanisms for this compound within biological systems involve specific transporters that facilitate its localization to target sites, enhancing its efficacy in biochemical applications.

Propriétés

IUPAC Name |

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSGINUZRHINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556123 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99615-68-6 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.